Receptor Binding Selectivity: Domperidone Exhibits Pure D2 Antagonism with No Detectable 5-HT3 Affinity, in Contrast to Metoclopramide's Dual Binding Profile
Domperidone demonstrates high-affinity binding at dopamine D2 receptors with Ki values below 20 nM while showing no detectable affinity at 5-HT3 receptors (inactive at concentrations >10,000 nM). In contrast, metoclopramide displays substantially lower D2 receptor affinity (Ki = 240 ± 60 nM) and simultaneously exhibits potent 5-HT3 receptor antagonism (Ki = 120 ± 30 nM) [1]. This differential receptor occupancy profile establishes domperidone as a selective D2 antagonist, whereas metoclopramide functions as a dual D2/5-HT3 antagonist. The lack of 5-HT3 activity for domperidone eliminates the serotonergic component of metoclopramide's pharmacology, which has been implicated in both therapeutic prokinetic effects and adverse events [2].
| Evidence Dimension | Receptor binding affinity (Ki) at dopamine D2 and 5-HT3 receptors |
|---|---|
| Target Compound Data | Domperidone D2 Ki < 20 nM; 5-HT3 Ki > 10,000 nM (inactive) |
| Comparator Or Baseline | Metoclopramide D2 Ki = 240 ± 60 nM; 5-HT3 Ki = 120 ± 30 nM |
| Quantified Difference | Domperidone D2 affinity approximately 12-fold higher than metoclopramide; domperidone shows no 5-HT3 binding, whereas metoclopramide shows potent 5-HT3 binding |
| Conditions | Radioligand binding assays in brain membrane preparations (rat corpus striatum for D2; rat entorhinal cortex for 5-HT3) |
Why This Matters
This selectivity profile defines domperidone's restricted side-effect spectrum (lack of 5-HT3-mediated actions) and informs selection for experimental models requiring pure D2 antagonism without serotonergic confounding.
- [1] Hamik A, Peroutka SJ. Differential interactions of traditional and novel antiemetics with dopamine D2 and 5-hydroxytryptamine3 receptors. Cancer Chemother Pharmacol. 1989;24(5):307-310. doi:10.1007/BF00304763 View Source
- [2] Tonini M, Cipollina L, Poluzzi E, Crema F, Corazza GR, De Ponti F. Review article: clinical implications of enteric and central D2 receptor blockade by antidopaminergic gastrointestinal prokinetics. Aliment Pharmacol Ther. 2004;19(4):379-390. doi:10.1111/j.1365-2036.2004.01867.x View Source
